LQZ-7F

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

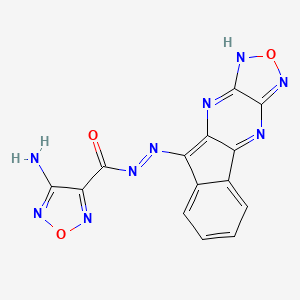

4-amino-N-(13-oxa-10,12,14,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,8,10,14-heptaen-8-ylimino)-1,2,5-oxadiazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7N9O3/c15-11-10(20-25-21-11)14(24)19-18-8-6-4-2-1-3-5(6)7-9(8)17-13-12(16-7)22-26-23-13/h1-4H,(H2,15,21)(H,17,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQFGZNKRRJEBMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C2=NC4=NONC4=N3)N=NC(=O)C5=NON=C5N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7N9O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

LQZ-7F: A Technical Guide to a Novel Survivin Dimerization Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of LQZ-7F, a small-molecule inhibitor that targets the dimerization of the oncoprotein survivin. Survivin is a member of the inhibitor of apoptosis (IAP) protein family and is a compelling target for cancer therapy due to its overexpression in most human cancers and its dual roles in inhibiting apoptosis and regulating cell division.[1][2][3][4] this compound represents a novel therapeutic strategy by disrupting the protein-protein interaction essential for survivin's stability and function.[4]

Core Mechanism of Action

Survivin functions as a homodimer, a structural conformation critical for its stability and anti-apoptotic activity.[1][4] this compound was identified through in-silico screening designed to target the hydrophobic residues at the survivin dimerization interface, such as Leu98 and Phe101.[1]

The binding of this compound to this interface physically obstructs the homodimerization process. This disruption exposes the hydrophobic core of the survivin monomer, leading to protein destabilization.[1] The now-unstable monomer is recognized by the cellular machinery and targeted for degradation through the ubiquitin-proteasome pathway, a mechanism confirmed by experiments showing that proteasome inhibitors like MG132 can prevent this compound-induced survivin loss.[5] This degradation of survivin protein occurs without affecting its mRNA levels.[1]

The subsequent depletion of cellular survivin levels triggers two primary anti-cancer effects:

-

Induction of Apoptosis: The loss of survivin's apoptosis-inhibiting function leads to the activation of the caspase cascade and programmed cell death.[4]

-

Mitotic Arrest: As a key component of the chromosomal passenger complex, survivin is essential for proper cell division.[6] this compound-induced degradation disrupts microtubule structure and causes cells to arrest in mitosis, ultimately leading to cell death.[7]

Survivin Signaling and this compound Intervention

Survivin is a nodal protein in pathways governing cell survival and proliferation.[8] In the cytoplasm, it directly binds to and inhibits pro-caspase-9 and active caspase-3 and -7, thereby blocking the intrinsic apoptosis pathway.[6][8] During cell division, nuclear survivin is a critical component of the chromosomal passenger complex, which ensures correct chromosome segregation and cytokinesis.[3][6] this compound intervenes at the most fundamental level by preventing the formation of the functional survivin dimer, which effectively removes it from these pathways and disables both its anti-apoptotic and mitotic functions.

References

- 1. Survivin Small Molecules Inhibitors: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Survivin - Wikipedia [en.wikipedia.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Survivin and Tumorigenesis: Molecular Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

LQZ-7F: A Technical Guide to a Novel Survivin Dimerization Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of LQZ-7F, a small-molecule inhibitor that targets the dimerization of the oncoprotein survivin. Survivin is a member of the inhibitor of apoptosis (IAP) protein family and is a compelling target for cancer therapy due to its overexpression in most human cancers and its dual roles in inhibiting apoptosis and regulating cell division.[1][2][3][4] this compound represents a novel therapeutic strategy by disrupting the protein-protein interaction essential for survivin's stability and function.[4]

Core Mechanism of Action

Survivin functions as a homodimer, a structural conformation critical for its stability and anti-apoptotic activity.[1][4] this compound was identified through in-silico screening designed to target the hydrophobic residues at the survivin dimerization interface, such as Leu98 and Phe101.[1]

The binding of this compound to this interface physically obstructs the homodimerization process. This disruption exposes the hydrophobic core of the survivin monomer, leading to protein destabilization.[1] The now-unstable monomer is recognized by the cellular machinery and targeted for degradation through the ubiquitin-proteasome pathway, a mechanism confirmed by experiments showing that proteasome inhibitors like MG132 can prevent this compound-induced survivin loss.[5] This degradation of survivin protein occurs without affecting its mRNA levels.[1]

The subsequent depletion of cellular survivin levels triggers two primary anti-cancer effects:

-

Induction of Apoptosis: The loss of survivin's apoptosis-inhibiting function leads to the activation of the caspase cascade and programmed cell death.[4]

-

Mitotic Arrest: As a key component of the chromosomal passenger complex, survivin is essential for proper cell division.[6] this compound-induced degradation disrupts microtubule structure and causes cells to arrest in mitosis, ultimately leading to cell death.[7]

Survivin Signaling and this compound Intervention

Survivin is a nodal protein in pathways governing cell survival and proliferation.[8] In the cytoplasm, it directly binds to and inhibits pro-caspase-9 and active caspase-3 and -7, thereby blocking the intrinsic apoptosis pathway.[6][8] During cell division, nuclear survivin is a critical component of the chromosomal passenger complex, which ensures correct chromosome segregation and cytokinesis.[3][6] this compound intervenes at the most fundamental level by preventing the formation of the functional survivin dimer, which effectively removes it from these pathways and disables both its anti-apoptotic and mitotic functions.

References

- 1. Survivin Small Molecules Inhibitors: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Survivin - Wikipedia [en.wikipedia.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Survivin and Tumorigenesis: Molecular Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling LQZ-7F: A Technical Guide to a Novel Survivin Dimerization Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LQZ-7F is a potent small molecule inhibitor that targets the dimerization of survivin, a protein critically overexpressed in a majority of human cancers and intrinsically linked to apoptosis resistance and cell division. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed methodologies for key experimental assays are presented, alongside a thorough compilation of its efficacy in various cancer cell lines and in vivo models. The mechanism of action, involving the induction of proteasome-dependent survivin degradation, mitotic arrest, and apoptosis, is elucidated through signaling pathway diagrams. This document serves as a core resource for researchers engaged in the exploration of novel anti-cancer therapeutics targeting the survivin pathway.

Chemical Structure and Physicochemical Properties

This compound, with the chemical formula C₂₄H₁₉N₇O₄, is a complex heterocyclic compound. Its identity has been confirmed through various analytical methods. While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the synthesis of its structural analogues has been described, typically involving multi-step reactions to construct the core heterocyclic system.[1] Commercial availability for research purposes is noted, though it may require custom synthesis.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-(5-((2-(6-((2,3-Dimethylphenyl)amino)-[1][3][4]oxadiazolo[3,4-b]pyrazin-5-yl)hydrazineylidene)methyl)furan-2-yl)benzoic acid | [2] |

| CAS Number | 1044664-73-4 | [2] |

| Molecular Formula | C₂₄H₁₉N₇O₄ | [2] |

| Molecular Weight | 469.46 g/mol | [2] |

| Appearance | Solid powder | [2] |

| Purity | >98% | [2] |

| Solubility | Soluble in DMSO | [5] |

| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C in a dry, dark environment. | [2] |

Chemical Structure (2D)

Caption: 2D Chemical Structure of this compound.

Biological Activity and Mechanism of Action

This compound is a first-in-class small molecule designed to directly inhibit the homodimerization of survivin.[3] Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is a key regulator of both cell division and apoptosis, making it an attractive target for cancer therapy. By preventing survivin dimerization, this compound triggers a cascade of events culminating in cancer cell death.

The primary mechanism of action involves the binding of this compound to the dimerization interface of survivin, which leads to the dissociation of the survivin dimer.[3] This disruption exposes a hydrophobic core, rendering the monomeric survivin unstable and susceptible to proteasome-mediated degradation.[6] The depletion of survivin levels has two major consequences for cancer cells:

-

Induction of Apoptosis: Survivin normally inhibits apoptosis by interfering with caspase activation. The degradation of survivin removes this inhibitory signal, leading to the activation of the apoptotic cascade.[3][7]

-

Mitotic Arrest: Survivin plays a crucial role in the proper functioning of the mitotic spindle and chromosome segregation. Loss of survivin function disrupts microtubule dynamics, leading to mitotic arrest and ultimately cell death.[3][8]

Caption: Mechanism of Action of this compound.

In Vitro Efficacy

This compound has demonstrated potent cytotoxic and anti-proliferative activity across a broad range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are consistently in the low micromolar to nanomolar range, highlighting its significant in vitro efficacy.

Table 2: In Vitro Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| PC-3 | Prostate Cancer | 2.99 | [8] |

| C4-2 | Prostate Cancer | 2.47 | [8] |

| DU145 | Prostate Cancer | ~25 | [8] |

| MDA-MB-231 | Breast Cancer | 0.4 - 4.4 | [3][8] |

| A549 | Lung Cancer | 0.4 - 4.4 | [3] |

| HCT116 | Colon Cancer | 0.4 - 4.4 | [3] |

| PANC-1 | Pancreatic Cancer | 0.4 - 4.4 | [3] |

| OVCAR-3 | Ovarian Cancer | 0.4 - 4.4 | [3] |

| HL-60 | Acute Myeloid Leukemia | 0.4 - 4.4 | [3] |

In Vivo Efficacy

Preclinical studies using xenograft models have confirmed the anti-tumor activity of this compound in a living system. Administration of this compound has been shown to significantly inhibit tumor growth.

Table 3: In Vivo Efficacy of this compound

| Animal Model | Cancer Cell Line | Dosage and Administration | Outcome | Reference |

| NOD/SCID Mice | PC-3 (Prostate) | 25 mg/kg, intraperitoneal injection, every 3 days for 24 days | Significant inhibition of xenograft tumor growth. Reduced survivin levels in tumors. | [8][9] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Viability (MTT) Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) or vehicle control (DMSO) for 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and IC₅₀ values are calculated using non-linear regression analysis.

Caption: Workflow for the MTT Cell Viability Assay.

Colony Formation Assay

This assay evaluates the long-term proliferative capacity of single cells.

-

Cell Seeding: A low density of cells (e.g., 500 cells/well in a 6-well plate) is seeded.

-

Compound Treatment: Cells are treated with low concentrations of this compound (e.g., 0.2 and 0.5 µM) for 24 hours.

-

Incubation: The drug-containing medium is replaced with fresh medium, and the cells are incubated for 10-14 days to allow for colony formation.

-

Staining: Colonies are fixed with methanol (B129727) and stained with 0.5% crystal violet.

-

Quantification: The number of colonies (defined as clusters of ≥50 cells) is counted.

Western Blot Analysis for Survivin Degradation

This technique is used to detect and quantify the levels of survivin protein.

-

Cell Lysis: Cells treated with this compound or vehicle control are lysed in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (typically 10-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody against survivin, followed by incubation with an HRP-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with various concentrations of this compound for 24 hours.[7]

-

Staining: Cells are harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium (B1200493) iodide (PI) are added, and the cells are incubated in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Mitotic Arrest Analysis

The effect of this compound on the cell cycle is analyzed by flow cytometry.

-

Cell Treatment: Cells are treated with this compound (e.g., 2 µM for 24 hours).[8]

-

Fixation: Cells are harvested and fixed in ice-cold 70% ethanol.

-

Staining: Fixed cells are treated with RNase A and stained with propidium iodide.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G2/M phase of the cell cycle.

Conclusion

This compound represents a promising lead compound for the development of novel anti-cancer therapies. Its unique mechanism of action, targeting the dimerization of the oncoprotein survivin, offers a new avenue for overcoming drug resistance and treating a wide array of malignancies. The potent in vitro and in vivo activity, coupled with a well-defined mechanism of action, provides a strong rationale for its further preclinical and clinical development. This technical guide summarizes the core knowledge on this compound, providing a valuable resource for the scientific community to build upon in the ongoing fight against cancer.

References

- 1. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 4. US20210299123A1 - Survivin-targeting anti-tumor agents and uses thereof - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. WO2016187046A1 - Survivin-targeting anti-tumor agents and uses thereof - Google Patents [patents.google.com]

Unveiling LQZ-7F: A Technical Guide to a Novel Survivin Dimerization Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LQZ-7F is a potent small molecule inhibitor that targets the dimerization of survivin, a protein critically overexpressed in a majority of human cancers and intrinsically linked to apoptosis resistance and cell division. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed methodologies for key experimental assays are presented, alongside a thorough compilation of its efficacy in various cancer cell lines and in vivo models. The mechanism of action, involving the induction of proteasome-dependent survivin degradation, mitotic arrest, and apoptosis, is elucidated through signaling pathway diagrams. This document serves as a core resource for researchers engaged in the exploration of novel anti-cancer therapeutics targeting the survivin pathway.

Chemical Structure and Physicochemical Properties

This compound, with the chemical formula C₂₄H₁₉N₇O₄, is a complex heterocyclic compound. Its identity has been confirmed through various analytical methods. While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the synthesis of its structural analogues has been described, typically involving multi-step reactions to construct the core heterocyclic system.[1] Commercial availability for research purposes is noted, though it may require custom synthesis.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-(5-((2-(6-((2,3-Dimethylphenyl)amino)-[1][3][4]oxadiazolo[3,4-b]pyrazin-5-yl)hydrazineylidene)methyl)furan-2-yl)benzoic acid | [2] |

| CAS Number | 1044664-73-4 | [2] |

| Molecular Formula | C₂₄H₁₉N₇O₄ | [2] |

| Molecular Weight | 469.46 g/mol | [2] |

| Appearance | Solid powder | [2] |

| Purity | >98% | [2] |

| Solubility | Soluble in DMSO | [5] |

| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C in a dry, dark environment. | [2] |

Chemical Structure (2D)

Caption: 2D Chemical Structure of this compound.

Biological Activity and Mechanism of Action

This compound is a first-in-class small molecule designed to directly inhibit the homodimerization of survivin.[3] Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is a key regulator of both cell division and apoptosis, making it an attractive target for cancer therapy. By preventing survivin dimerization, this compound triggers a cascade of events culminating in cancer cell death.

The primary mechanism of action involves the binding of this compound to the dimerization interface of survivin, which leads to the dissociation of the survivin dimer.[3] This disruption exposes a hydrophobic core, rendering the monomeric survivin unstable and susceptible to proteasome-mediated degradation.[6] The depletion of survivin levels has two major consequences for cancer cells:

-

Induction of Apoptosis: Survivin normally inhibits apoptosis by interfering with caspase activation. The degradation of survivin removes this inhibitory signal, leading to the activation of the apoptotic cascade.[3][7]

-

Mitotic Arrest: Survivin plays a crucial role in the proper functioning of the mitotic spindle and chromosome segregation. Loss of survivin function disrupts microtubule dynamics, leading to mitotic arrest and ultimately cell death.[3][8]

Caption: Mechanism of Action of this compound.

In Vitro Efficacy

This compound has demonstrated potent cytotoxic and anti-proliferative activity across a broad range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are consistently in the low micromolar to nanomolar range, highlighting its significant in vitro efficacy.

Table 2: In Vitro Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| PC-3 | Prostate Cancer | 2.99 | [8] |

| C4-2 | Prostate Cancer | 2.47 | [8] |

| DU145 | Prostate Cancer | ~25 | [8] |

| MDA-MB-231 | Breast Cancer | 0.4 - 4.4 | [3][8] |

| A549 | Lung Cancer | 0.4 - 4.4 | [3] |

| HCT116 | Colon Cancer | 0.4 - 4.4 | [3] |

| PANC-1 | Pancreatic Cancer | 0.4 - 4.4 | [3] |

| OVCAR-3 | Ovarian Cancer | 0.4 - 4.4 | [3] |

| HL-60 | Acute Myeloid Leukemia | 0.4 - 4.4 | [3] |

In Vivo Efficacy

Preclinical studies using xenograft models have confirmed the anti-tumor activity of this compound in a living system. Administration of this compound has been shown to significantly inhibit tumor growth.

Table 3: In Vivo Efficacy of this compound

| Animal Model | Cancer Cell Line | Dosage and Administration | Outcome | Reference |

| NOD/SCID Mice | PC-3 (Prostate) | 25 mg/kg, intraperitoneal injection, every 3 days for 24 days | Significant inhibition of xenograft tumor growth. Reduced survivin levels in tumors. | [8][9] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Viability (MTT) Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) or vehicle control (DMSO) for 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and IC₅₀ values are calculated using non-linear regression analysis.

Caption: Workflow for the MTT Cell Viability Assay.

Colony Formation Assay

This assay evaluates the long-term proliferative capacity of single cells.

-

Cell Seeding: A low density of cells (e.g., 500 cells/well in a 6-well plate) is seeded.

-

Compound Treatment: Cells are treated with low concentrations of this compound (e.g., 0.2 and 0.5 µM) for 24 hours.

-

Incubation: The drug-containing medium is replaced with fresh medium, and the cells are incubated for 10-14 days to allow for colony formation.

-

Staining: Colonies are fixed with methanol and stained with 0.5% crystal violet.

-

Quantification: The number of colonies (defined as clusters of ≥50 cells) is counted.

Western Blot Analysis for Survivin Degradation

This technique is used to detect and quantify the levels of survivin protein.

-

Cell Lysis: Cells treated with this compound or vehicle control are lysed in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (typically 10-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody against survivin, followed by incubation with an HRP-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with various concentrations of this compound for 24 hours.[7]

-

Staining: Cells are harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Mitotic Arrest Analysis

The effect of this compound on the cell cycle is analyzed by flow cytometry.

-

Cell Treatment: Cells are treated with this compound (e.g., 2 µM for 24 hours).[8]

-

Fixation: Cells are harvested and fixed in ice-cold 70% ethanol.

-

Staining: Fixed cells are treated with RNase A and stained with propidium iodide.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G2/M phase of the cell cycle.

Conclusion

This compound represents a promising lead compound for the development of novel anti-cancer therapies. Its unique mechanism of action, targeting the dimerization of the oncoprotein survivin, offers a new avenue for overcoming drug resistance and treating a wide array of malignancies. The potent in vitro and in vivo activity, coupled with a well-defined mechanism of action, provides a strong rationale for its further preclinical and clinical development. This technical guide summarizes the core knowledge on this compound, providing a valuable resource for the scientific community to build upon in the ongoing fight against cancer.

References

- 1. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 4. US20210299123A1 - Survivin-targeting anti-tumor agents and uses thereof - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. WO2016187046A1 - Survivin-targeting anti-tumor agents and uses thereof - Google Patents [patents.google.com]

The Discovery and Synthesis of LQZ-7F: A Technical Guide for Drug Development Professionals

An In-depth Overview of a Novel Survivin Dimerization Inhibitor

LQZ-7F is a novel small molecule inhibitor that has demonstrated significant potential as an anti-cancer agent through its unique mechanism of targeting the oncoprotein survivin. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Rationale

This compound was identified through a focused effort to develop small molecules that disrupt the dimerization of survivin, a member of the inhibitor of apoptosis (IAP) family of proteins.[1][2][3] Survivin is overexpressed in a wide range of human cancers and is associated with tumor progression, chemoresistance, and poor prognosis.[1][3] Unlike many other oncoproteins that possess enzymatic activity, survivin's function is critically dependent on its homodimerization, which presented a unique target for therapeutic intervention.[2]

The discovery of this compound stemmed from the analysis of structural analogues of a hit compound, LQZ-7.[2] Notably, this compound was identified as having a distinct backbone scaffold compared to LQZ-7 and another potent analog, LQZ-7I.[4] This structural uniqueness underscores the potential for developing multiple classes of survivin dimerization inhibitors.

Synthesis of this compound

While detailed, step-by-step synthetic protocols for this compound are not extensively published in peer-reviewed literature, the available information indicates that it is an analog of LQZ-7. The synthesis of related quinoxaline-based analogs involved two nucleophilic aromatic substitutions of dichloroquinoxaline with corresponding amine or amide nucleophiles. It is plausible that a similar synthetic strategy is employed for this compound, tailored to produce its unique tetracyclic aromatic core. Further investigation into patented chemical synthesis routes may provide more granular details.

Mechanism of Action: Targeting Survivin Dimerization

This compound functions as a direct inhibitor of survivin dimerization.[1][3] By binding to the dimerization interface of survivin, this compound is predicted to disrupt the formation of the functional homodimer.[2][5] This disruption is hypothesized to expose the hydrophobic core residues of the survivin monomer, leading to protein misfolding and subsequent degradation through the proteasome-dependent pathway.[2][3] This targeted degradation of survivin ultimately leads to the induction of apoptosis and cell cycle arrest in cancer cells.[2]

A key finding is that this compound can be hydrolyzed under acidic conditions to its tetracyclic aromatic core, termed LQZ-7F1.[6] This active metabolite, LQZ-7F1, has been shown to be even more potent than the parent compound in inhibiting survivin dimerization and cancer cell proliferation, suggesting that this compound may act as a prodrug.[6]

Figure 1: Proposed signaling pathway of this compound action.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its active metabolite, LQZ-7F1.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| PC-3 | Prostate Cancer | 2.99[7] |

| C4-2 | Prostate Cancer | 2.47[7] |

| DU145 | Prostate Cancer | ~25[7] |

| Multiple Cancer Cell Lines | Various | 0.4 - 4.4[7] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Tumor Type | Dosage and Administration | Outcome |

| 4- to 6-week-old male NSG mice | Prostate Cancer Xenograft (PC-3) | 25 mg/kg, i.p. injection every 3 days for 24 days | Inhibition of xenograft tumor growth[7] |

Experimental Protocols

This section provides an overview of the methodologies used in the preclinical evaluation of this compound.

Cell Viability (MTT) Assay

Figure 2: Workflow for the MTT cell viability assay.

Protocol:

-

Cancer cells were seeded in 96-well plates at an appropriate density.

-

After allowing the cells to adhere overnight, they were treated with a range of concentrations of this compound.

-

The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours.

-

A solubilization solution (e.g., DMSO or a detergent-based buffer) was added to dissolve the formazan (B1609692) crystals.

-

The absorbance was measured at 570 nm using a microplate reader to determine cell viability. The IC50 values were calculated from the dose-response curves.

Western Blot Analysis

Protocol:

-

Cell Lysis: Cancer cells treated with this compound for specified times were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein were separated on a 12% SDS-polyacrylamide gel.

-

Protein Transfer: The separated proteins were transferred to a PVDF membrane.

-

Blocking: The membrane was blocked with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against survivin and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

Figure 3: Workflow for the in vivo xenograft study.

Protocol:

-

Cell Implantation: 4- to 6-week-old male NSG (NOD/SCID/IL-2Rγnull) mice were subcutaneously injected with PC-3 human prostate cancer cells.[7]

-

Tumor Growth and Randomization: When the tumors reached a volume of approximately 100 mm³, the mice were randomized into a treatment group and a vehicle control group.[7]

-

Treatment Administration: The treatment group received intraperitoneal (i.p.) injections of this compound at a dose of 25 mg/kg every three days for a total of 24 days.[7] The control group received injections of the vehicle.

-

Monitoring: Tumor volume and mouse body weight were measured regularly throughout the study.

-

Endpoint Analysis: At the end of the treatment period, the mice were euthanized, and the tumors were excised, weighed, and processed for further analysis, such as Western blotting or immunohistochemistry to assess survivin levels.[7]

Conclusion

This compound represents a promising lead compound for the development of a novel class of anti-cancer therapeutics that target the dimerization of survivin. Its ability to induce proteasome-dependent degradation of survivin, leading to apoptosis and mitotic arrest in cancer cells, has been demonstrated in preclinical models. The finding that its hydrolyzed form, LQZ-7F1, is even more potent opens up possibilities for a prodrug strategy. Further optimization of the this compound scaffold and continued investigation into its pharmacological properties are warranted to advance this promising agent towards clinical development.

References

- 1. Small Molecule Inhibitors Targeting the “Undruggable” Survivin: The Past, Present, and Future from a Medicinal Chemist’s Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Survivin Small Molecules Inhibitors: Recent Advances and Challenges | MDPI [mdpi.com]

- 7. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of LQZ-7F: A Technical Guide for Drug Development Professionals

An In-depth Overview of a Novel Survivin Dimerization Inhibitor

LQZ-7F is a novel small molecule inhibitor that has demonstrated significant potential as an anti-cancer agent through its unique mechanism of targeting the oncoprotein survivin. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Rationale

This compound was identified through a focused effort to develop small molecules that disrupt the dimerization of survivin, a member of the inhibitor of apoptosis (IAP) family of proteins.[1][2][3] Survivin is overexpressed in a wide range of human cancers and is associated with tumor progression, chemoresistance, and poor prognosis.[1][3] Unlike many other oncoproteins that possess enzymatic activity, survivin's function is critically dependent on its homodimerization, which presented a unique target for therapeutic intervention.[2]

The discovery of this compound stemmed from the analysis of structural analogues of a hit compound, LQZ-7.[2] Notably, this compound was identified as having a distinct backbone scaffold compared to LQZ-7 and another potent analog, LQZ-7I.[4] This structural uniqueness underscores the potential for developing multiple classes of survivin dimerization inhibitors.

Synthesis of this compound

While detailed, step-by-step synthetic protocols for this compound are not extensively published in peer-reviewed literature, the available information indicates that it is an analog of LQZ-7. The synthesis of related quinoxaline-based analogs involved two nucleophilic aromatic substitutions of dichloroquinoxaline with corresponding amine or amide nucleophiles. It is plausible that a similar synthetic strategy is employed for this compound, tailored to produce its unique tetracyclic aromatic core. Further investigation into patented chemical synthesis routes may provide more granular details.

Mechanism of Action: Targeting Survivin Dimerization

This compound functions as a direct inhibitor of survivin dimerization.[1][3] By binding to the dimerization interface of survivin, this compound is predicted to disrupt the formation of the functional homodimer.[2][5] This disruption is hypothesized to expose the hydrophobic core residues of the survivin monomer, leading to protein misfolding and subsequent degradation through the proteasome-dependent pathway.[2][3] This targeted degradation of survivin ultimately leads to the induction of apoptosis and cell cycle arrest in cancer cells.[2]

A key finding is that this compound can be hydrolyzed under acidic conditions to its tetracyclic aromatic core, termed LQZ-7F1.[6] This active metabolite, LQZ-7F1, has been shown to be even more potent than the parent compound in inhibiting survivin dimerization and cancer cell proliferation, suggesting that this compound may act as a prodrug.[6]

Figure 1: Proposed signaling pathway of this compound action.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its active metabolite, LQZ-7F1.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| PC-3 | Prostate Cancer | 2.99[7] |

| C4-2 | Prostate Cancer | 2.47[7] |

| DU145 | Prostate Cancer | ~25[7] |

| Multiple Cancer Cell Lines | Various | 0.4 - 4.4[7] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Tumor Type | Dosage and Administration | Outcome |

| 4- to 6-week-old male NSG mice | Prostate Cancer Xenograft (PC-3) | 25 mg/kg, i.p. injection every 3 days for 24 days | Inhibition of xenograft tumor growth[7] |

Experimental Protocols

This section provides an overview of the methodologies used in the preclinical evaluation of this compound.

Cell Viability (MTT) Assay

Figure 2: Workflow for the MTT cell viability assay.

Protocol:

-

Cancer cells were seeded in 96-well plates at an appropriate density.

-

After allowing the cells to adhere overnight, they were treated with a range of concentrations of this compound.

-

The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours.

-

A solubilization solution (e.g., DMSO or a detergent-based buffer) was added to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader to determine cell viability. The IC50 values were calculated from the dose-response curves.

Western Blot Analysis

Protocol:

-

Cell Lysis: Cancer cells treated with this compound for specified times were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein were separated on a 12% SDS-polyacrylamide gel.

-

Protein Transfer: The separated proteins were transferred to a PVDF membrane.

-

Blocking: The membrane was blocked with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against survivin and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

Figure 3: Workflow for the in vivo xenograft study.

Protocol:

-

Cell Implantation: 4- to 6-week-old male NSG (NOD/SCID/IL-2Rγnull) mice were subcutaneously injected with PC-3 human prostate cancer cells.[7]

-

Tumor Growth and Randomization: When the tumors reached a volume of approximately 100 mm³, the mice were randomized into a treatment group and a vehicle control group.[7]

-

Treatment Administration: The treatment group received intraperitoneal (i.p.) injections of this compound at a dose of 25 mg/kg every three days for a total of 24 days.[7] The control group received injections of the vehicle.

-

Monitoring: Tumor volume and mouse body weight were measured regularly throughout the study.

-

Endpoint Analysis: At the end of the treatment period, the mice were euthanized, and the tumors were excised, weighed, and processed for further analysis, such as Western blotting or immunohistochemistry to assess survivin levels.[7]

Conclusion

This compound represents a promising lead compound for the development of a novel class of anti-cancer therapeutics that target the dimerization of survivin. Its ability to induce proteasome-dependent degradation of survivin, leading to apoptosis and mitotic arrest in cancer cells, has been demonstrated in preclinical models. The finding that its hydrolyzed form, LQZ-7F1, is even more potent opens up possibilities for a prodrug strategy. Further optimization of the this compound scaffold and continued investigation into its pharmacological properties are warranted to advance this promising agent towards clinical development.

References

- 1. Small Molecule Inhibitors Targeting the “Undruggable” Survivin: The Past, Present, and Future from a Medicinal Chemist’s Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Survivin Small Molecules Inhibitors: Recent Advances and Challenges | MDPI [mdpi.com]

- 7. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of LQZ-7F in Inducing Apoptosis in Cancer Cells: A Technical Guide

Abstract

Survivin, a member of the inhibitor of apoptosis (IAP) protein family, is a validated and highly attractive target for cancer therapy due to its overexpression in nearly all human cancers and its dual roles in promoting cell division and inhibiting apoptosis.[1][2][3] However, its lack of enzymatic activity has made it a challenging "undruggable" target.[2][3] This technical guide details the mechanism and efficacy of LQZ-7F, a novel small-molecule inhibitor designed to target the dimerization interface of survivin.[1][4] By binding directly to the survivin homodimer, this compound disrupts its structure, leading to proteasome-dependent degradation, which in turn triggers mitotic arrest and spontaneous apoptosis in cancer cells.[1][3][5] This document provides a comprehensive overview of the quantitative data supporting its efficacy, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound represents a novel strategy for targeting oncoproteins by disrupting protein-protein interactions. Its primary mechanism involves the direct inhibition of survivin homodimerization, a process essential for its stability and function.[2][3][5]

The sequence of events is as follows:

-

Binding: this compound directly binds to the hydrophobic core residues within the dimeric interface of the survivin protein.[1][5]

-

Dimerization Inhibition: This binding event physically obstructs the normal dimerization process, destabilizing the survivin homodimer.[3][5]

-

Protein Degradation: The disruption of the dimer exposes the hydrophobic core, leading to protein misfolding and subsequent recognition by the cellular protein degradation machinery.[3][5] This results in proteasome-dependent degradation of survivin, leading to a significant reduction in its intracellular levels.[1][4]

-

Cellular Consequences: The depletion of survivin has two major consequences for cancer cells:

-

Induction of Apoptosis: As a key inhibitor of apoptosis, the degradation of survivin relieves this inhibition, leading to the activation of the caspase cascade (evidenced by cleavage of PARP and caspase-3) and programmed cell death.[3][4]

-

Mitotic Arrest: Survivin plays a crucial role in regulating mitosis. This compound-induced degradation of survivin leads to severe disruption of microtubule structure and subsequent mitotic arrest.[1][6]

-

Quantitative Efficacy Data

The anti-cancer effects of this compound have been quantified through various in vitro and in vivo assays, demonstrating its potency across a range of cancer types.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound, determined by MTT assays, across a panel of human cancer cell lines.[1]

| Cell Line | Cancer Type | IC50 (µM) |

| HL-60 | Acute Myeloid Leukemia | 0.4 |

| MDA-MB-231 | Breast Cancer | 4.4 |

| HCT116 | Colon Cancer | 2.1 |

| A549 | Lung Cancer | 3.5 |

| Panc-1 | Pancreatic Cancer | 3.7 |

| PC-3 | Prostate Cancer | 2.99[7] |

| C4-2 | Prostate Cancer | 2.47[7] |

| OVCAR-3 | Ovarian Cancer | 2.2 |

Table 2: Effect of this compound on Colony Formation in PC-3 Cells

This table shows the dose-dependent effect of this compound on the ability of PC-3 prostate cancer cells to form colonies, a measure of long-term cell survival.[1]

| This compound Concentration (µM) | Colony Formation Efficiency (%) |

| 0 (Control) | ~62 |

| 0.2 | ~52 |

| 0.5 | ~12 |

| 1.0 | ~8 |

Table 3: Apoptosis Induction by this compound

This table presents the percentage of apoptotic cells detected after treatment with this compound, as measured by Annexin V/PI staining and flow cytometry.[7]

| Cell Line | Treatment Conditions | Apoptosis Rate (%) |

| PC-3 | 2.5 µM, 72 hours | 54 - 69 |

| HL-60 | 2.5 µM, 72 hours | 66 - 98 |

Table 4: In Vivo Efficacy of this compound in a PC-3 Xenograft Model

This table summarizes the treatment regimen and outcome of this compound in an in vivo mouse model of prostate cancer.[6][7]

| Animal Model | Cell Line | Treatment Regimen | Outcome |

| NOD/SCID Mice | PC-3 | 25 mg/kg via IP injection, every 3 days | Significant suppression of xenograft tumor growth.[6] |

| Reduced survivin levels observed in treated tumors.[1][6] | |||

| Increased apoptotic cells observed in treated tumors.[6] |

Key Experimental Methodologies

Reproducible and rigorous experimental design is critical for evaluating novel therapeutic compounds. The following sections detail the core protocols used to characterize the activity of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

-

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

-

Materials:

-

Cancer cell lines

-

96-well cell culture plates

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of this compound and a vehicle control (DMSO). Incubate for the desired time period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

-

Apoptosis Quantification (Annexin V/PI Staining)

-

Principle: This flow cytometry-based method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[8][9] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[8]

-

Materials:

-

Treated and control cells

-

1X PBS

-

Annexin V Binding Buffer

-

Fluorochrome-conjugated Annexin V (e.g., FITC, PE)

-

Propidium Iodide (PI) or 7-AAD staining solution

-

Flow cytometer

-

-

Procedure:

-

Cell Preparation: Harvest both adherent and floating cells. Wash the cells twice with cold PBS and centrifuge.[8]

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add fluorochrome-conjugated Annexin V and PI solution.[10]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells immediately by flow cytometry. Do not wash cells after staining.

-

Gating:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

-

Protein Expression Analysis (Western Blotting)

-

Principle: Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and probing the membrane with antibodies specific to the target protein.

-

Materials:

-

Cell lysates from treated and control cells

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-survivin, anti-cleaved PARP, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

-

-

Procedure:

-

Lysis & Quantification: Lyse cells and quantify protein concentration.

-

Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody overnight at 4°C, followed by incubation with a corresponding HRP-conjugated secondary antibody.

-

Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Analyze band intensity relative to a loading control (e.g., β-actin) to determine changes in protein expression.

-

Summary and Future Directions

This compound is a promising preclinical candidate that validates the strategy of targeting the survivin dimerization interface for cancer therapy.[1] Its ability to induce proteasome-dependent degradation of survivin leads to potent induction of apoptosis and mitotic arrest across a wide range of human cancer cell lines.[1][4] Furthermore, its efficacy in suppressing tumor growth in xenograft models highlights its potential for in vivo applications.[1][3]

The development of this compound has paved the way for further optimization. For instance, a subsequent analog, LQZ-7F1, which comprises the tetracyclic aromatic core of this compound, has shown improved potency with submicromolar IC50s.[2] This suggests that this compound may function as a prodrug, and its core structure is a key pharmacophore for further development.[2] The continued exploration of this and other survivin dimerization inhibitors holds significant promise for developing novel therapeutics to overcome cancer's resistance to apoptosis.

References

- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 2. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. WO2016187046A1 - Survivin-targeting anti-tumor agents and uses thereof - Google Patents [patents.google.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

The Role of LQZ-7F in Inducing Apoptosis in Cancer Cells: A Technical Guide

Abstract

Survivin, a member of the inhibitor of apoptosis (IAP) protein family, is a validated and highly attractive target for cancer therapy due to its overexpression in nearly all human cancers and its dual roles in promoting cell division and inhibiting apoptosis.[1][2][3] However, its lack of enzymatic activity has made it a challenging "undruggable" target.[2][3] This technical guide details the mechanism and efficacy of LQZ-7F, a novel small-molecule inhibitor designed to target the dimerization interface of survivin.[1][4] By binding directly to the survivin homodimer, this compound disrupts its structure, leading to proteasome-dependent degradation, which in turn triggers mitotic arrest and spontaneous apoptosis in cancer cells.[1][3][5] This document provides a comprehensive overview of the quantitative data supporting its efficacy, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound represents a novel strategy for targeting oncoproteins by disrupting protein-protein interactions. Its primary mechanism involves the direct inhibition of survivin homodimerization, a process essential for its stability and function.[2][3][5]

The sequence of events is as follows:

-

Binding: this compound directly binds to the hydrophobic core residues within the dimeric interface of the survivin protein.[1][5]

-

Dimerization Inhibition: This binding event physically obstructs the normal dimerization process, destabilizing the survivin homodimer.[3][5]

-

Protein Degradation: The disruption of the dimer exposes the hydrophobic core, leading to protein misfolding and subsequent recognition by the cellular protein degradation machinery.[3][5] This results in proteasome-dependent degradation of survivin, leading to a significant reduction in its intracellular levels.[1][4]

-

Cellular Consequences: The depletion of survivin has two major consequences for cancer cells:

-

Induction of Apoptosis: As a key inhibitor of apoptosis, the degradation of survivin relieves this inhibition, leading to the activation of the caspase cascade (evidenced by cleavage of PARP and caspase-3) and programmed cell death.[3][4]

-

Mitotic Arrest: Survivin plays a crucial role in regulating mitosis. This compound-induced degradation of survivin leads to severe disruption of microtubule structure and subsequent mitotic arrest.[1][6]

-

Quantitative Efficacy Data

The anti-cancer effects of this compound have been quantified through various in vitro and in vivo assays, demonstrating its potency across a range of cancer types.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound, determined by MTT assays, across a panel of human cancer cell lines.[1]

| Cell Line | Cancer Type | IC50 (µM) |

| HL-60 | Acute Myeloid Leukemia | 0.4 |

| MDA-MB-231 | Breast Cancer | 4.4 |

| HCT116 | Colon Cancer | 2.1 |

| A549 | Lung Cancer | 3.5 |

| Panc-1 | Pancreatic Cancer | 3.7 |

| PC-3 | Prostate Cancer | 2.99[7] |

| C4-2 | Prostate Cancer | 2.47[7] |

| OVCAR-3 | Ovarian Cancer | 2.2 |

Table 2: Effect of this compound on Colony Formation in PC-3 Cells

This table shows the dose-dependent effect of this compound on the ability of PC-3 prostate cancer cells to form colonies, a measure of long-term cell survival.[1]

| This compound Concentration (µM) | Colony Formation Efficiency (%) |

| 0 (Control) | ~62 |

| 0.2 | ~52 |

| 0.5 | ~12 |

| 1.0 | ~8 |

Table 3: Apoptosis Induction by this compound

This table presents the percentage of apoptotic cells detected after treatment with this compound, as measured by Annexin V/PI staining and flow cytometry.[7]

| Cell Line | Treatment Conditions | Apoptosis Rate (%) |

| PC-3 | 2.5 µM, 72 hours | 54 - 69 |

| HL-60 | 2.5 µM, 72 hours | 66 - 98 |

Table 4: In Vivo Efficacy of this compound in a PC-3 Xenograft Model

This table summarizes the treatment regimen and outcome of this compound in an in vivo mouse model of prostate cancer.[6][7]

| Animal Model | Cell Line | Treatment Regimen | Outcome |

| NOD/SCID Mice | PC-3 | 25 mg/kg via IP injection, every 3 days | Significant suppression of xenograft tumor growth.[6] |

| Reduced survivin levels observed in treated tumors.[1][6] | |||

| Increased apoptotic cells observed in treated tumors.[6] |

Key Experimental Methodologies

Reproducible and rigorous experimental design is critical for evaluating novel therapeutic compounds. The following sections detail the core protocols used to characterize the activity of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

-

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Materials:

-

Cancer cell lines

-

96-well cell culture plates

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of this compound and a vehicle control (DMSO). Incubate for the desired time period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

-

Apoptosis Quantification (Annexin V/PI Staining)

-

Principle: This flow cytometry-based method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[8][9] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[8]

-

Materials:

-

Treated and control cells

-

1X PBS

-

Annexin V Binding Buffer

-

Fluorochrome-conjugated Annexin V (e.g., FITC, PE)

-

Propidium Iodide (PI) or 7-AAD staining solution

-

Flow cytometer

-

-

Procedure:

-

Cell Preparation: Harvest both adherent and floating cells. Wash the cells twice with cold PBS and centrifuge.[8]

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add fluorochrome-conjugated Annexin V and PI solution.[10]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells immediately by flow cytometry. Do not wash cells after staining.

-

Gating:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

-

Protein Expression Analysis (Western Blotting)

-

Principle: Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and probing the membrane with antibodies specific to the target protein.

-

Materials:

-

Cell lysates from treated and control cells

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-survivin, anti-cleaved PARP, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

-

-

Procedure:

-

Lysis & Quantification: Lyse cells and quantify protein concentration.

-

Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody overnight at 4°C, followed by incubation with a corresponding HRP-conjugated secondary antibody.

-

Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Analyze band intensity relative to a loading control (e.g., β-actin) to determine changes in protein expression.

-

Summary and Future Directions

This compound is a promising preclinical candidate that validates the strategy of targeting the survivin dimerization interface for cancer therapy.[1] Its ability to induce proteasome-dependent degradation of survivin leads to potent induction of apoptosis and mitotic arrest across a wide range of human cancer cell lines.[1][4] Furthermore, its efficacy in suppressing tumor growth in xenograft models highlights its potential for in vivo applications.[1][3]

The development of this compound has paved the way for further optimization. For instance, a subsequent analog, LQZ-7F1, which comprises the tetracyclic aromatic core of this compound, has shown improved potency with submicromolar IC50s.[2] This suggests that this compound may function as a prodrug, and its core structure is a key pharmacophore for further development.[2] The continued exploration of this and other survivin dimerization inhibitors holds significant promise for developing novel therapeutics to overcome cancer's resistance to apoptosis.

References

- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 2. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. WO2016187046A1 - Survivin-targeting anti-tumor agents and uses thereof - Google Patents [patents.google.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

Unveiling the Molecular Machinery: A Technical Guide to the Action of LQZ-7F

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular targets and mechanism of action of LQZ-7F, a novel small-molecule inhibitor with promising anti-cancer properties. By delving into its core interactions and cellular consequences, this document serves as a critical resource for researchers and drug development professionals seeking to understand and potentially leverage this compound in oncology.

Core Mechanism: Targeting Survivin Dimerization

This compound's primary molecular target is survivin , a member of the inhibitor of apoptosis protein (IAP) family.[1][2][3] Survivin is a homodimeric protein that is overexpressed in a wide range of human cancers while being largely absent in normal adult tissues, making it an attractive target for cancer therapy.[1][3] The compound directly binds to the dimerization interface of survivin, specifically targeting residues such as Leu98 and Phe101.[1][3] This interaction physically prevents the formation of the functional survivin homodimer.[3][4]

The inhibition of dimerization exposes a hydrophobic core in the survivin protein, leading to its misfolding.[1][3] This misfolded protein is subsequently recognized by the cellular machinery and targeted for degradation through the proteasome pathway.[1][5][6] This targeted degradation of survivin is a key event that triggers the downstream anti-cancer effects of this compound.

Cellular Consequences of Survivin Inhibition

The this compound-induced degradation of survivin leads to two major cellular outcomes: the induction of apoptosis and mitotic arrest.[7][8][9] Survivin plays a dual role in both inhibiting apoptosis and regulating cell division.[10] Its depletion disrupts these critical cellular processes.

The loss of survivin's anti-apoptotic function leads to the activation of caspases, such as caspase-3, and the subsequent cleavage of poly (ADP-ribose) polymerase (PARP), hallmark events of programmed cell death.[1] Furthermore, this compound treatment has been shown to disrupt the microtubule structure, leading to aberrant spindle formation and causing cells to arrest in the mitotic phase of the cell cycle.[7][10]

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified across various cancer cell lines, demonstrating its broad-spectrum anti-cancer potential. A derivative, LQZ-7F1, has shown even greater potency.

| Cell Line | Cancer Type | IC50 (µM) of this compound | IC50 (µM) of LQZ-7F1 |

| PC-3 | Prostate Cancer | 2.99[7] | ~0.5 (submicromolar)[2][5] |

| C4-2 | Prostate Cancer | 2.47[7] | Not specified |

| DU145 | Prostate Cancer | ~25[7] | Not specified |

| HL-60 | Acute Myeloid Leukemia | Not specified | Not specified |

| MDA-MB-231 | Breast Cancer | Not specified | Not specified |

| A549 | Lung Cancer | Not specified | Not specified |

| General Range | Multiple Cancers | 0.4 - 4.4 [3][6][7] | Submicromolar [2] |

Table 1: In Vitro Cytotoxicity of this compound and its Analog LQZ-7F1 in Various Human Cancer Cell Lines.

In preclinical xenograft models using PC-3 prostate cancer cells, this compound administered via intraperitoneal injection at a dose of 25 mg/kg every three days significantly inhibited tumor growth.[7][10] This in vivo efficacy is attributed to the induction of survivin degradation within the tumor tissue.[7]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the molecular targets and effects of this compound.

Cell Viability and IC50 Determination (MTT Assay)

Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).

-

Cell Seeding: Plate cancer cells (e.g., PC-3, C4-2) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control (DMSO).

-

MTT Incubation: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Western Blot Analysis for Protein Expression

Objective: To assess the levels of survivin, cleaved caspase-3, and cleaved PARP following this compound treatment.

-

Cell Lysis: Treat cells with this compound at the desired concentration and time points. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against survivin, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

References

- 1. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Survivin Small Molecules Inhibitors: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medkoo.com [medkoo.com]

- 9. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 10. WO2016187046A1 - Survivin-targeting anti-tumor agents and uses thereof - Google Patents [patents.google.com]

Unveiling the Molecular Machinery: A Technical Guide to the Action of LQZ-7F

For Researchers, Scientists, and Drug Development Professionals